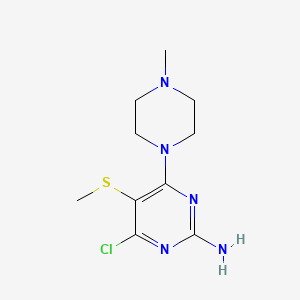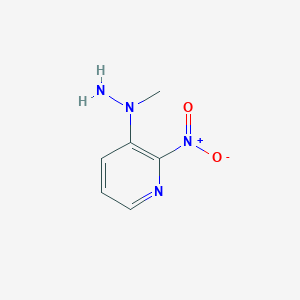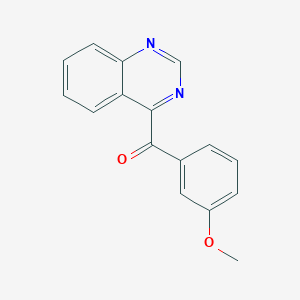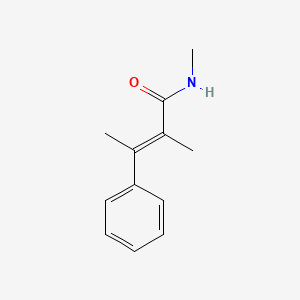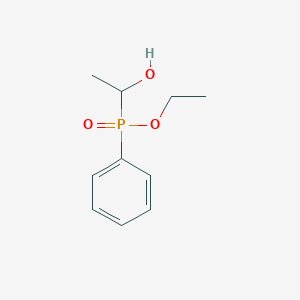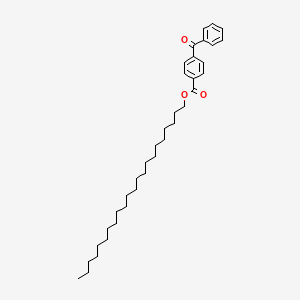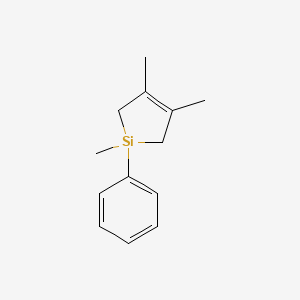
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the silole to its corresponding silane.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silanes.
Substitution: Various substituted siloles depending on the reagents used.
科学研究应用
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism by which 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron acceptability facilitate its role as an electron-transporting material. The interaction between the σ* orbital of the silicon atom and the π* orbital of the butadiene moiety contributes to its unique properties .
相似化合物的比较
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its aggregation-induced emission (AIE) properties.
2,3,4,5-Tetraphenylsilole: Exhibits similar electronic properties but with different substituents.
Uniqueness
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of methyl and phenyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
属性
CAS 编号 |
54797-05-6 |
|---|---|
分子式 |
C13H18Si |
分子量 |
202.37 g/mol |
IUPAC 名称 |
1,3,4-trimethyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C13H18Si/c1-11-9-14(3,10-12(11)2)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI 键 |
OWCZXLLXIGBHOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C[Si](C1)(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


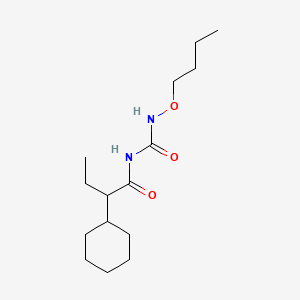
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
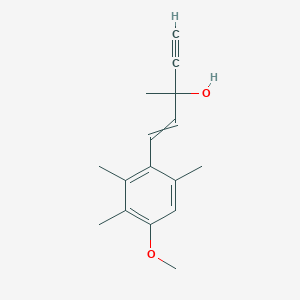
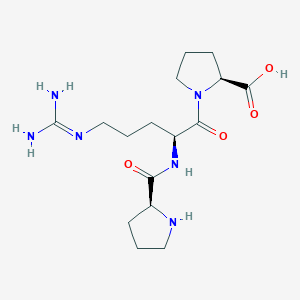
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
